Biphenyl-2-carboxamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biphenyl-2-carboxamidine is an organic compound with the molecular formula C13H12N2 It consists of two benzene rings connected by a single bond, with a carboxamidine group attached to the second position of one of the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Biphenyl-2-carboxamidine can be synthesized through the treatment of biphenylcarbonitrile with lithium-bis(trimethylsilylamide) followed by hydrolysis with hydrogen chloride . The reaction proceeds as follows:
Step 1: Biphenylcarbonitrile is treated with lithium-bis(trimethylsilylamide) to form 1,1’-biphenylamino)methylene)amide.
Step 2: The intermediate is then hydrolyzed with hydrogen chloride to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Biphenyl-2-carboxamidine undergoes various chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl derivatives, this compound can undergo electrophilic substitution reactions due to the presence of the benzene rings.
Hydrolysis: The carboxamidine group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid). These reactions typically occur under mild conditions with the presence of a catalyst.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Electrophilic Substitution: Products include halogenated or nitrated this compound derivatives.
Hydrolysis: Products include biphenyl-2-carboxylic acid and the corresponding amine.
Scientific Research Applications
Biphenyl-2-carboxamidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an insecticidal agent.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of biphenyl-2-carboxamidine involves its interaction with specific molecular targets. For example, in its role as an insecticidal agent, it is believed to inhibit certain enzymes critical for the survival of pests . The exact molecular pathways and targets are still under investigation, but it is known that the compound can interfere with the normal biochemical processes of the target organisms.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-2-carboxylic acid: This compound is similar in structure but lacks the amidine group. It is used in different applications, such as the synthesis of pharmaceuticals.
Biphenyl-4-carboxamidine: This isomer has the carboxamidine group attached to the fourth position of the biphenyl ring. It may exhibit different chemical properties and reactivity due to the position of the functional group.
Uniqueness
Biphenyl-2-carboxamidine is unique due to the specific positioning of the carboxamidine group, which can influence its reactivity and interaction with other molecules. This positioning can make it more suitable for certain applications, such as enzyme inhibition, compared to its isomers or other biphenyl derivatives.
Properties
IUPAC Name |
2-phenylbenzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H3,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUYLGUBVHEHEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175692-06-5 |
Source
|
Record name | [1,1′-Biphenyl]-2-carboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175692-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.